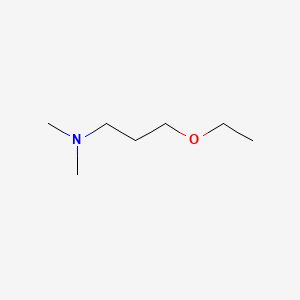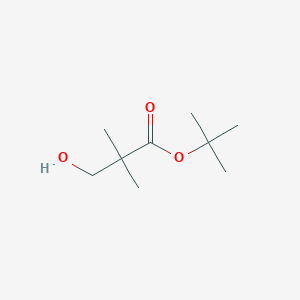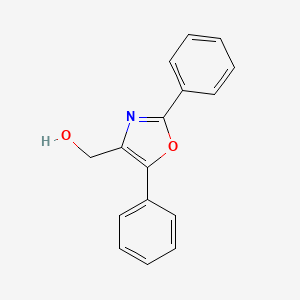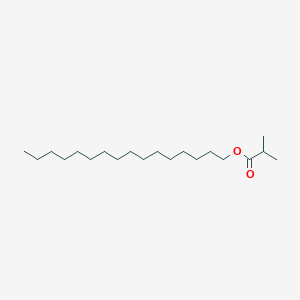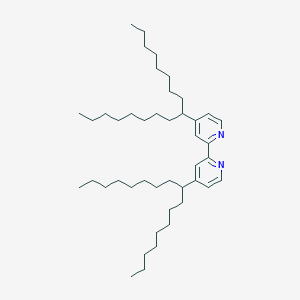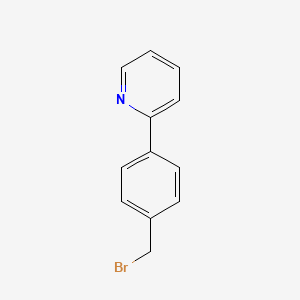
2-(4-(Bromomethyl)phenyl)pyridine
Overview
Description
2-(4-(Bromomethyl)phenyl)pyridine is a chemical compound with the molecular formula C12H10BrN and a molecular weight of 248.12 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(4-(Bromomethyl)phenyl)pyridine is 1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 . This indicates that the molecule consists of a pyridine ring and a phenyl ring connected by a bromomethyl group.Physical And Chemical Properties Analysis
2-(4-(Bromomethyl)phenyl)pyridine is a solid substance . It has a molecular weight of 248.12 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- 2-(4-(Bromomethyl)phenyl)pyridine is often used as a precursor in the synthesis of more complex organic compounds. For instance, it has been utilized in the synthesis of phosphorescent ligands and polymers with specific optical properties. These materials are studied for their ultraviolet, visible spectroscopy, and fluorescent properties (Gao Xi-cun, 2008).
Optical and Electronic Applications
- This compound is instrumental in creating materials with unique optical properties. Research has demonstrated its role in developing copolymers with specific absorption peaks and optical bandgap energy, which are crucial for applications in electronic devices and sensors (G. A. Koohmareh, H. Fallah, F. Farnia, 2014).
Pharmaceutical and Biological Studies
- In the field of pharmaceuticals, derivatives of 2-(4-(Bromomethyl)phenyl)pyridine have been explored for their potential in drug development and biological studies. For instance, certain derivatives have been investigated for their antifungal activities and interactions with DNA, indicating a possible avenue for developing new therapeutic agents (Jin-Xia Mu, Zhai Zhi-wen, Ming-yan Yang, Zhao-hui Sun, Hong-ke Wu, Xingping Liu, 2015).
Material Science and Catalysis
- The compound is also significant in material science, particularly in catalysis. Research shows its application in synthesizing palladium complexes, which are important in various industrial chemical processes, including the methoxycarbonylation of phenylacetylene (Jeroen J. M. de Pater, C. Maljaars, E. D. Wolf, M. Lutz, A. Spek, B. Deelman, C. J. Elsevier, G. Koten, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 | |
| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257907-04-3 | |
| Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



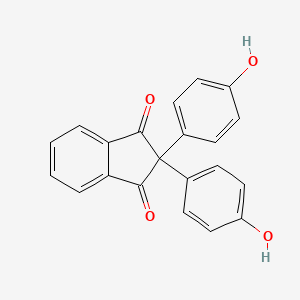
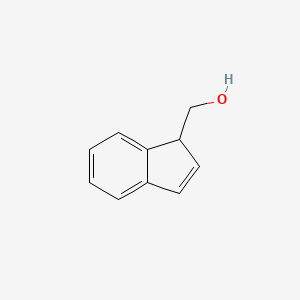
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
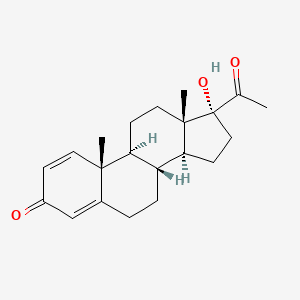
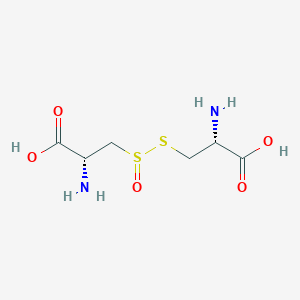

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
